1-(But-3-yn-1-yl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

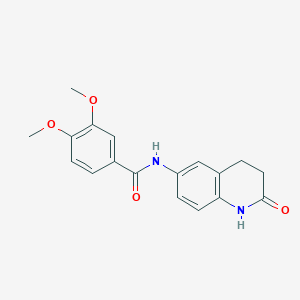

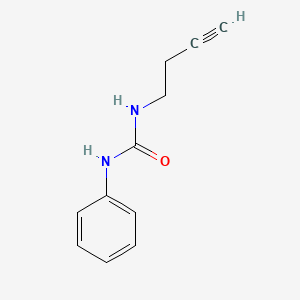

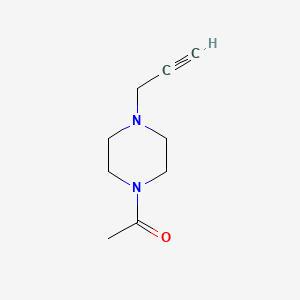

“1-(But-3-yn-1-yl)-3-phenylurea” is a compound that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a urea group (a functional group with the structure -NH-(C=O)-NH2), and a but-3-yn-1-yl group (a 4-carbon chain with a triple bond). The exact properties of this compound would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of “1-(But-3-yn-1-yl)-3-phenylurea” would be determined by the specific arrangement of its phenyl group, urea group, and but-3-yn-1-yl group. The presence of the triple bond in the but-3-yn-1-yl group could potentially introduce some interesting structural features .Chemical Reactions Analysis

The chemical reactions involving “1-(But-3-yn-1-yl)-3-phenylurea” would depend on the specific conditions and reagents used. The phenyl group might undergo electrophilic aromatic substitution reactions, while the but-3-yn-1-yl group might participate in alkyne reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(But-3-yn-1-yl)-3-phenylurea” would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

- Unexpected Reaction Studies : An unexpected reaction of a similar compound, 1-butyltelluro-4-phenyl-1-buten-3-yne, was observed under Rupe reaction conditions, suggesting potential applications in organic synthesis and reaction mechanism studies (Dabdoub et al., 1998).

2. Photophysical and Fluorescence Properties

- Fluorescence Studies : Research on bi-phenyl based acrylate and methacrylate derivatives, synthesized from biphenyl, highlighted their solubility, color, absorbance, and fluorescence properties in different solvents, relevant for applications in material science (Baskar & Subramanian, 2011).

3. Herbicidal Activity

- Herbicidal Activity Assessment : A study on the herbicidal activity of various 1-phenylureas, including those substituted at the 3-position, provides insights into their potential use in agriculture and weed control (Barnes et al., 1988).

4. Crystallography and Molecular Interactions

- Molecular Cocrystal Studies : Research on molecular cocrystals of aromatic carboxylic acids with unsymmetrically substituted ureas, including phenylurea, contributes to understanding crystal structures and hydrogen-bonding interactions, useful in crystallography and material science (Bott et al., 2000).

5. Chemotherapy and Anticancer Research

- Cytotoxicity Studies : A study on N-substituted 3-amino-1H-indazole derivatives containing phenylurea moiety indicated potential for chemotherapy applications due to their inhibitory activity against cancer cell growth (Kornicka et al., 2017).

6. Analytical Chemistry Applications

- Herbicide Enrichment : The use of magnetic nanoporous carbon for the enrichment of phenylurea herbicides in analytical samples demonstrates its potential in environmental monitoring and food safety analysis (Liu et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (abpa), are used in peptide photoaffinity labeling to investigate the interactions between bioactive peptides and their targets .

Mode of Action

These compounds can act as photoaffinity probes, creating a covalent bond with their target upon exposure to light .

Biochemical Pathways

Related compounds have been used to study protein-protein interactions and post-translational modifications .

Pharmacokinetics

Similar compounds, such as 2-(but-3-yn-1-yl)isoindoline-1,3-dione, have been synthesized and used in research .

Result of Action

Similar compounds have been used as probes to study protein-protein interactions and post-translational modifications .

Action Environment

Similar compounds are typically stored at low temperatures (around 4℃) to maintain their stability .

Future Directions

properties

IUPAC Name |

1-but-3-ynyl-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONOIVYXYJGRCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(But-3-yn-1-yl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)

![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide](/img/structure/B2413904.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2413915.png)

![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)